molecular formula C19H14FN5O B2369726 3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380098-78-0

3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2369726
CAS RN: 2380098-78-0
M. Wt: 347.353
InChI Key: IFUCCUMPVZOUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings . It has a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a six-membered carbon ring) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in a delocalized electron system, which could have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These could include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.

Scientific Research Applications

Molecular Structure and Computational Analysis

The compound's molecular structure and properties have been explored through various computational methods. Crystal structure and Hirshfeld surface analysis were conducted to understand the compound's structural intricacies. Density Functional Theory (DFT) calculations were utilized to optimize the structure, and molecular docking studies were performed to analyze the compound's potential as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), suggesting its applicability in increasing sensitivity to apoptosis in specific cellular contexts (Venkateshan et al., 2019).

Synthesis and Characterization

The synthesis of related pyridine derivatives has been reported, involving reactions of benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. The compounds underwent structural elucidation based on spectral data and elemental analysis. These compounds were assessed for their antibacterial and antitumor activities, indicating their potential use in therapeutic applications (Elewa et al., 2021).

Drug-Like Behavior and Enzyme Inhibition

The compound's drug-like behaviors were analyzed using HOMO-LUMO analysis. It also underwent homology modeling and molecular docking analysis against SARS CoV-2 RdRp enzyme. The results suggest potential applications in treating diseases like COVID-19 by inhibiting the RdRp enzyme, indicating a scope in antiviral research (Venkateshan et al., 2020).

Synthetic Approaches and Derivatives

Innovative synthetic approaches for the compound and its derivatives have been developed. These approaches highlight the compound's versatility and potential for creating a variety of derivatives with possible applications in different fields of medicinal chemistry (Patil & Mahulikar, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or other bioactive compounds. Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting chemical or biological properties, it could be studied further for potential use in medicine or industry .

properties

IUPAC Name

3-[3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c20-14-4-1-3-13(9-14)16-6-7-19(26)25(23-16)15-11-24(12-15)18-5-2-8-22-17(18)10-21/h1-9,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUCCUMPVZOUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(N=CC=C2)C#N)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.